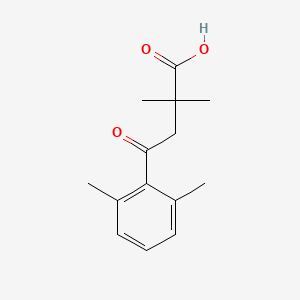

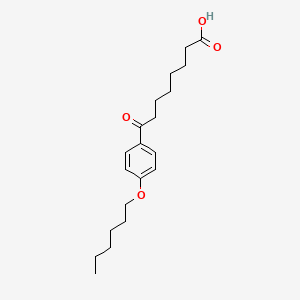

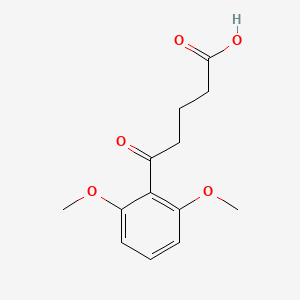

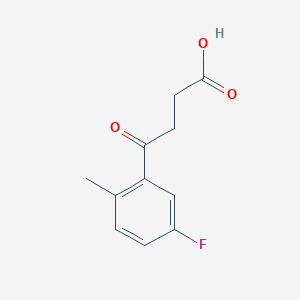

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalcones. DBM is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DBM is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

科学的研究の応用

Anticonvulsant Screening

A study evaluated the anticonvulsant activity of three isomeric forms of 4[(dimethylphenyl) amino]-4-oxobut-2-enoic acid in chicks and mice, including a form similar to 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid. The study aimed to address the shortcomings in epilepsy treatment, focusing on toxicity and cost. While some level of protection was observed, the results were not significantly effective against the tested models (Ahmadu et al., 2019).

Intermolecular Hydrogen Bonding

Research on a similar compound, 2,2-dimethylbutynoic acid, highlighted its ability to form an intermolecularly hydrogen-bonded dimer. This behavior was observed in different states - crystal, solution, and gas phase - suggesting potential applications in molecular recognition and material science (Wash et al., 1997).

Pharmacological Profile

A related compound, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), was studied for its dual inhibition of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities, highlighting potential therapeutic applications (Laufer et al., 1994).

Anticonvulsant Activity of Metabolic Inhibitors

Research on 4-amino-N-(2,6-dimethylphenyl)benzamide, an analogue of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, revealed its effectiveness as an anticonvulsant in various animal models. This compound showed significant potential in antagonizing seizures induced by maximal electroshock (Robertson et al., 1987).

Polymorphism and Co-crystal Salt Formation

A study on the polymorphism of 2-((2,6-dimethylphenyl)amino)benzoic acid, a structurally related compound, explored its potential in the formation of polymorphs and cocrystal salts. This research is crucial in understanding the material properties of such compounds for various applications (Zhoujin et al., 2022).

Biodegradation of Plastic Monomers

Research on 2,6-Dimethylphenol, a monomer of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, investigated its microbial degradation by Mycobacterium neoaurum. This study provides insights into the biodegradation of such compounds, which is vital for environmental remediation (Ji et al., 2019).

特性

IUPAC Name |

4-(2,6-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-6-5-7-10(2)12(9)11(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMLUDQBYQYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

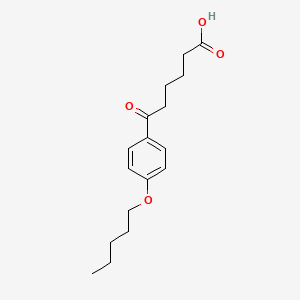

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)

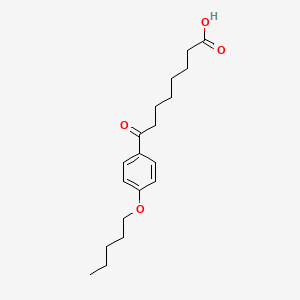

![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)